Corymbiferin
Overview
Description
Corymbiferin is a naturally occurring xanthone compound found in various plant species, particularly in the Gentianaceae family. It is known for its diverse biological activities, including anti-diabetic, antioxidant, and anti-inflammatory properties . The chemical structure of this compound consists of a xanthone core with hydroxyl groups, which contribute to its bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Corymbiferin can be synthesized through several methods, including the classical and modified Grover, Shah, and Shah reaction. This involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and shorter reaction times .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as plants in the Gentianaceae family. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Corymbiferin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted xanthones, quinones, and dihydro derivatives, each with distinct biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive xanthones.
Biology: Exhibits significant antioxidant properties, protecting cells from oxidative stress.
Medicine: Demonstrates anti-diabetic effects by improving glucose metabolism and insulin sensitivity.
Industry: Potential use in developing natural antioxidant formulations for food and cosmetic industries.
Mechanism of Action
Corymbiferin exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges reactive oxygen species and reduces lipid peroxidation.
Anti-diabetic Activity: Enhances insulin signaling and regulates carbohydrate metabolism by increasing the expression of insulin-receptor substrate-2, phosphatidylinositol 3-kinase, and Ser/Thr kinase AKT2.
Anti-inflammatory Activity: Inhibits the mitogen-activated protein kinase (MAPK)/JNK pathway, reducing inflammation and apoptosis in cells.
Comparison with Similar Compounds
Corymbiferin is compared with other xanthone compounds such as:
Mangiferin: Found in mangoes, known for its anti-diabetic and antioxidant properties.
Swertianolin: Another xanthone with similar antioxidant and anti-inflammatory activities.
Homomangiferin: Similar to mangiferin but with a methoxy group at position 3.
This compound stands out due to its potent anti-diabetic effects and its ability to improve both glucose metabolism and insulin sensitivity, making it a unique and valuable compound in medicinal research .
Properties
IUPAC Name |
1,3,8-trihydroxy-4,5-dimethoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-20-9-4-3-6(16)10-12(19)11-7(17)5-8(18)13(21-2)15(11)22-14(9)10/h3-5,16-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKGQHAVANZONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904216 | |
Record name | 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5042-09-1 | |
Record name | 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-diabetic effects of Corymbiferin?
A1: Research suggests that this compound exhibits promising anti-diabetic activities. In studies using a diabetic rat model, this compound demonstrated significant improvements in several key parameters related to diabetes management. These include:
- Reduced blood glucose levels: this compound effectively lowered fasting blood glucose levels in diabetic rats. []
- Improved insulin sensitivity: Treatment with this compound led to increased expression of proteins crucial for insulin signaling, suggesting enhanced insulin sensitivity. []
- Improved glucose tolerance: this compound administration resulted in improved oral glucose tolerance, indicating better blood sugar regulation. []
- Positive effects on lipid profile: this compound showed beneficial effects on lipid metabolism, including lowered total cholesterol, LDL cholesterol, and triglyceride levels. It also increased the HDL/LDL ratio, suggesting a more favorable cardiovascular risk profile. []
- Protective effects on liver and pancreas: Histopathological analysis revealed that this compound treatment improved the health of liver and pancreatic β-cells in diabetic rats. []
Q2: In which plant species can this compound be found?
A2: this compound has been identified in several plant species, including:
- Swertia bimaculata: this compound is a significant component of the dichloromethane extract of Swertia bimaculata. []
- Gentianella amarella ssp. acuta: This subspecies contains this compound in its 3-O-beta-D-glucopyranoside form. []
- Gentiana corymbifera: This plant species is historically significant as the source from which this compound was first isolated and characterized. []
- Gentianella austriaca: This species contains this compound as one of its secondary metabolites. []
Q3: Are there analytical methods to detect and quantify this compound in plant extracts?
A4: High-performance liquid chromatography (HPLC) has been successfully employed to identify and quantify this compound in plant extracts, particularly in studies involving Gentianella austriaca. [] This technique enables researchers to analyze the phytochemical profile of various plant populations and assess their potential as sources of this compound.
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